molecular formula C14H12N2 B1295082 1-Methyl-2-phenylbenzimidazole CAS No. 2622-63-1

1-Methyl-2-phenylbenzimidazole

Cat. No. B1295082
CAS RN: 2622-63-1
M. Wt: 208.26 g/mol
InChI Key: POSRBSJJCMKQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-phenylbenzimidazole is a type of benzimidazole derivative . Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihistaminic, antimicrobial, antibacterial, analgesic, anti-convulsant, and anti-ulcer activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-Methyl-2-phenylbenzimidazole, often involves the reaction between o-phenylenediamine with formic acid or aromatic aldehydes in the presence of an oxidant . The reactions are accelerated in electrostatically charged microdroplets .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2-phenylbenzimidazole is characterized by the presence of a benzimidazole moiety, which is a bicyclic compound consisting of the fusion of benzene and imidazole rings .


Chemical Reactions Analysis

Benzimidazole compounds, including 1-Methyl-2-phenylbenzimidazole, undergo various chemical reactions. For instance, they can be deprotonated with stronger bases . They can also undergo nucleophilic addition to protonated carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-2-phenylbenzimidazole can be influenced by the presence of a permanent dipole-bearing moiety. This presence can result in an increase in the optical band gap and a decrease in the ionization potential and electrochemical band gap .

Scientific Research Applications

Photovoltaic Properties in Solar Cells

1-Methyl-2-phenylbenzimidazole: has been incorporated into copolymers that serve as permanent dipole generating units. These copolymers exhibit promising characteristics for photovoltaic applications. The presence of the permanent dipole-bearing moiety enhances the optical band gap and lowers the exciton binding energy, which are beneficial for improving the power conversion efficiency of solar cells .

Anticancer Agent Synthesis

This compound has been utilized in the synthesis of benzimidazole derivatives, which are explored as potential anticancer agents. The structural modification of benzimidazoles, including the introduction of the 1-Methyl-2-phenylbenzimidazole group, has shown to influence the anticancer activity against various cancer cell lines such as lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells .

Antibacterial Applications

Benzimidazole derivatives, including those with the 1-Methyl-2-phenylbenzimidazole moiety, have been reported to exhibit potent antibacterial properties. These compounds have shown effectiveness against resistant strains of bacteria, such as methicillin and vancomycin-resistant S. aureus, indicating their potential as antibacterial agents .

Antimicrobial Activity

The antimicrobial activity of 1-Methyl-2-phenylbenzimidazole derivatives has been assessed against a variety of microorganisms. These compounds have been screened for their effectiveness against organisms like E. coli, B. subtilis, C. albicans, A. niger, and Aspergillus flavus, showcasing their potential in developing new antimicrobial drugs .

Electrochemical Applications

Incorporating 1-Methyl-2-phenylbenzimidazole into polymers has shown to affect their electrochemical properties significantly. The presence of this compound in the polymer chain can lead to a decrease in ionization potential and electrochemical band gap, which could be advantageous in various electrochemical applications .

Organic Electronics

The unique electronic properties of 1-Methyl-2-phenylbenzimidazole make it a valuable component in the field of organic electronics. Its ability to alter the electronic characteristics of materials can be harnessed in the design and development of organic semiconductors and other electronic devices .

Future Directions

Research on benzimidazole derivatives, including 1-Methyl-2-phenylbenzimidazole, is ongoing, particularly in the field of medicinal chemistry. These compounds have shown promise in various areas, including as potential anticancer agents . Future research will likely continue to explore the diverse biological activities of these compounds and their potential therapeutic applications.

properties

IUPAC Name

1-methyl-2-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-16-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSRBSJJCMKQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180859
Record name 1-Methyl-2-phenylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-phenylbenzimidazole

CAS RN

2622-63-1
Record name 1-Methyl-2-phenyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2622-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-phenylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2-phenylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-phenylbenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Methyl-2-phenylbenzimidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA5J4RSN5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture of 2-phenylbenzimidazole (1.02 g, 5.25 mmol) in DMC (10 mL), DBU (0.80 g, 5.25 mmol) was added and the resulting mixture was heated to reflux (90° C.) for 6 hours. The solvent was evaporated under vacuum and the resulting oil was dissolved in methylene chloride (2 mL) and filtered through silica gel (2:1 EtOA/hexane). The solvent was evaporated under vacuum to afford 1-methyl-2-phenylbenzimidazole as a solid. The yield of 1-methyl-2-phenylbenzimiazole as determined by HPLC analysis was 98%.
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
c6ccc5c(P(C1CCCCC1)C2CCCCC2)c(P(C3CCCCC3)C4CCCCC4)sc5c6
Quantity
0.048 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods III

Procedure details

[Compound]
Name
CDC
Quantity
0.075 mmol
Type
reagent
Reaction Step One
Quantity
0.75 mmol
Type
reactant
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-phenylbenzimidazole
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-phenylbenzimidazole
Reactant of Route 3
Reactant of Route 3
1-Methyl-2-phenylbenzimidazole
Reactant of Route 4
Reactant of Route 4
1-Methyl-2-phenylbenzimidazole
Reactant of Route 5
Reactant of Route 5
1-Methyl-2-phenylbenzimidazole
Reactant of Route 6
Reactant of Route 6
1-Methyl-2-phenylbenzimidazole

Q & A

Q1: What is the structural characterization of 1-Methyl-2-phenylbenzimidazole?

A1: 1-Methyl-2-phenylbenzimidazole is an organic compound with the molecular formula C14H12N2 and a molecular weight of 208.26 g/mol [, ]. Spectroscopically, its derivatives have been studied using amplified spontaneous emission (ASE) to understand their ultraviolet lasing properties, revealing key insights into the influence of inter-ring torsional modes on their emission characteristics [].

Q2: How does 1-Methyl-2-phenylbenzimidazole perform in material science applications?

A2: 1-Methyl-2-phenylbenzimidazole has been explored as a building block in the synthesis of donor-acceptor conjugated polymers []. When incorporated into the polymer backbone, the 1-methyl-2-phenyl imidazole (MPI) moiety introduces a permanent dipole moment. This dipole influences the polymer's optical and electrochemical properties, impacting its band gap, ionization potential, and exciton binding energy. These characteristics make such polymers potentially suitable for applications in organic electronics, particularly in the development of organic photovoltaic devices [].

Q3: What are the catalytic properties and applications of metal complexes containing 1-Methyl-2-phenylbenzimidazole?

A3: 1-Methyl-2-phenylbenzimidazole acts as a cyclometalating ligand in various transition metal complexes, including those of rhodium [] and iridium [, ]. These complexes have demonstrated catalytic activity in asymmetric synthesis. For example, chiral-at-rhodium complexes containing 1-Methyl-2-phenylbenzimidazole have proven effective in asymmetric [2 + 2] photocycloadditions []. Similarly, chiral-at-iridium complexes bearing this ligand have been successfully employed in enantioselective conjugate additions and Nazarov cyclizations []. These findings highlight the potential of 1-Methyl-2-phenylbenzimidazole-based metal complexes as versatile catalysts in asymmetric organic transformations.

Q4: Are there any insights into the structure-activity relationship (SAR) of 1-Methyl-2-phenylbenzimidazole derivatives in the context of iridium complexes for solar cell applications?

A4: Research on iridium(III) 2-phenylbenzimidazole complexes for dye-sensitized solar cells (DSSCs) offers insights into their SAR []. Comparing complexes with varying substituents on the benzimidazole ring (hydrogen, methyl, phenyl) reveals how structural modifications impact their photophysical properties and performance in DSSCs. The introduction of a phenyl substituent leads to a blue shift in the luminescence and a significant increase in the extinction coefficient, suggesting improved light-harvesting capabilities, which are crucial for efficient DSSC operation [].

Q5: How does the incorporation of 1-Methyl-2-phenylbenzimidazole impact the properties of polyimides?

A5: Incorporating 1-Methyl-2-phenylbenzimidazole derivatives into polyimides significantly affects their thermal and optical properties []. By modifying the linearity of diamine monomers containing the 1-Methyl-2-phenylbenzimidazole moiety, researchers can tune the rigidity and packing of the resulting poly(benzimidazole imide)s (PBIIs) []. These modifications result in materials with high glass transition temperatures (Tg > 400°C) and excellent optical transparency (T400 > 80%), making them promising candidates for high-performance applications requiring both thermal stability and optical clarity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.